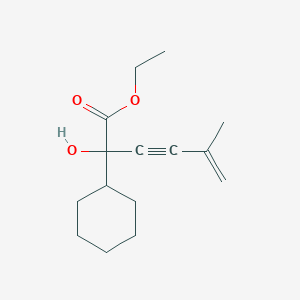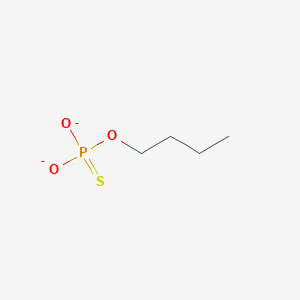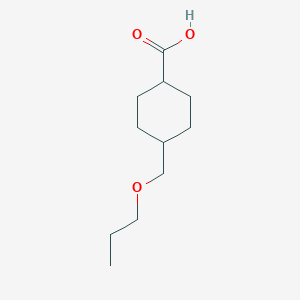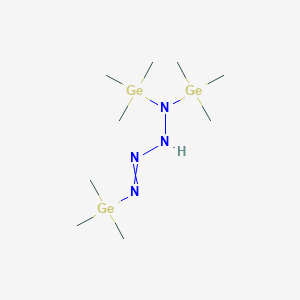
N,N-Diethyl-1,1-dimethyl-1-octylsilanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-1,1-dimethyl-1-octylsilanamine is an organic compound with the molecular formula C14H33NSi. It is a silane derivative, characterized by the presence of a silicon atom bonded to an amine group. This compound is notable for its unique structure, which combines both silicon and nitrogen atoms, making it a subject of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-1,1-dimethyl-1-octylsilanamine typically involves the reaction of octylsilane with diethylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of automated systems for monitoring and adjusting reaction conditions further enhances the production process, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-1,1-dimethyl-1-octylsilanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert it into simpler silane compounds.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions include silanol derivatives, reduced silane compounds, and various substituted amines. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
N,N-Diethyl-1,1-dimethyl-1-octylsilanamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-nitrogen bonds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal silicon metabolism.
Industry: It is used in the production of specialty chemicals, including surfactants and lubricants
Mechanism of Action
The mechanism of action of N,N-Diethyl-1,1-dimethyl-1-octylsilanamine involves its interaction with molecular targets such as enzymes and receptors. The silicon-nitrogen bond in the compound allows it to form stable complexes with these targets, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other silane derivatives such as N,N-Dimethyl-1,1-dimethyl-1-octylsilanamine and N,N-Diethyl-1,1-dimethyl-1-hexylsilanamine. These compounds share similar structural features but differ in the length of the alkyl chain attached to the silicon atom .
Uniqueness
N,N-Diethyl-1,1-dimethyl-1-octylsilanamine is unique due to its specific combination of diethylamine and octylsilane moieties. This unique structure imparts distinct chemical and physical properties, making it particularly useful in applications requiring high stability and reactivity .
Properties
CAS No. |
92601-93-9 |
|---|---|
Molecular Formula |
C14H33NSi |
Molecular Weight |
243.50 g/mol |
IUPAC Name |
N-[dimethyl(octyl)silyl]-N-ethylethanamine |
InChI |
InChI=1S/C14H33NSi/c1-6-9-10-11-12-13-14-16(4,5)15(7-2)8-3/h6-14H2,1-5H3 |
InChI Key |
VHAOKZQMZGYDAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[Si](C)(C)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


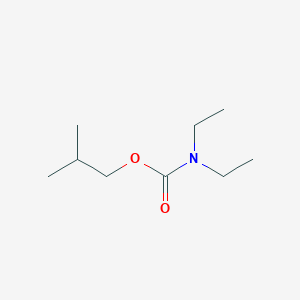
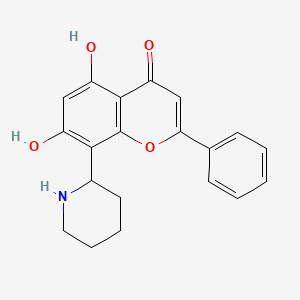
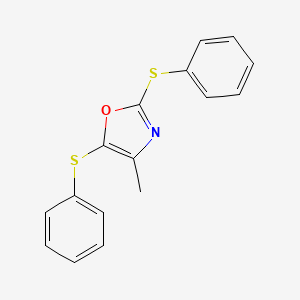
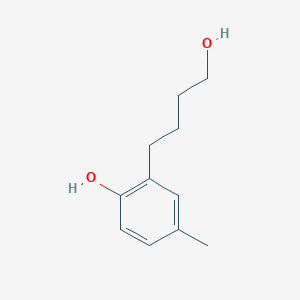
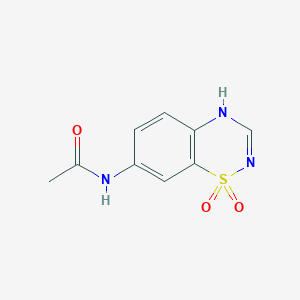
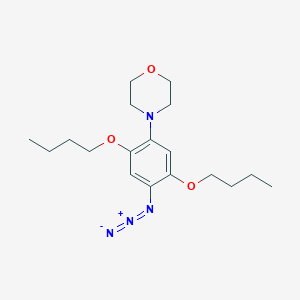
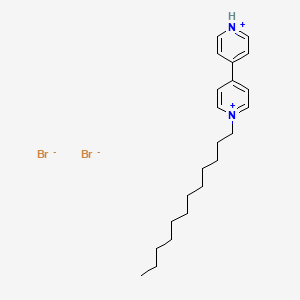
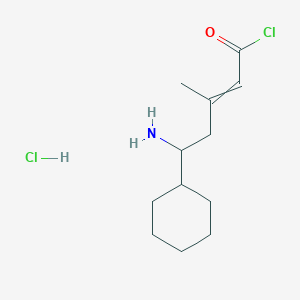
![1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one](/img/structure/B14349362.png)
